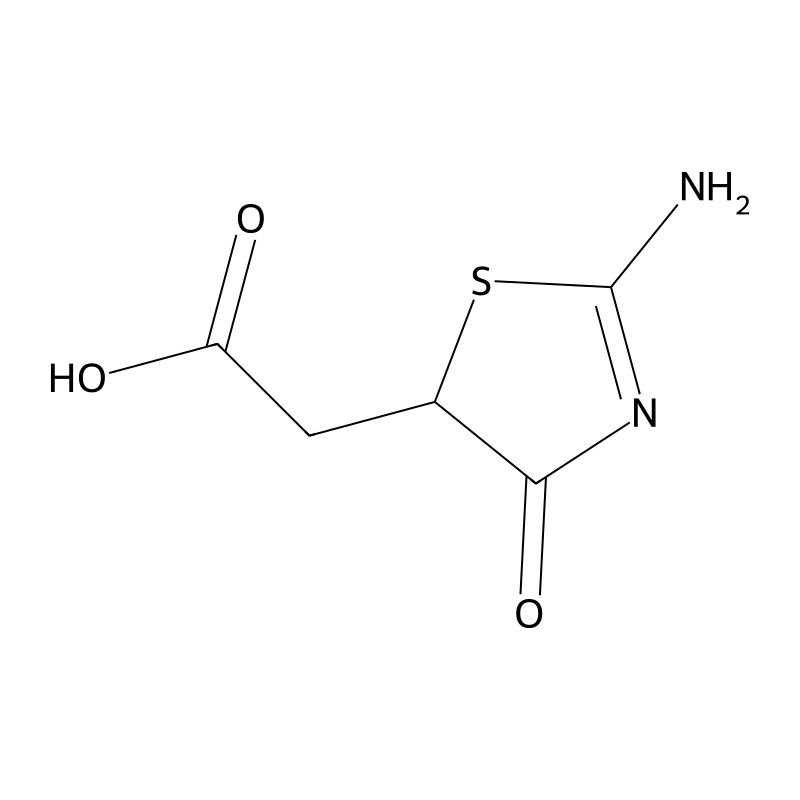

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Content Navigation

Rhodanine-based PAINS scaffolds cause false hits. Pseudothiohydantoin acetic acid (CAS 33176-41-9) offers a non-PAINS 2-imino-4-oxo core with C5-acid handle for selective kinase inhibitors. * Non-PAINS scaffold eliminates false hits. * Amidation yields EGFR inhibitors (pro-apoptotic) & PIM-1/2 binders. * 2-Imino H-bonding without thioxo toxicity. * Mre11 exonuclease-selective probes. * >98% purity, reliable supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS 33176-41-9), commonly known as pseudothiohydantoin acetic acid, is a bifunctional heterocyclic building block featuring a 2-imino-4-thiazolidinone core and a C5-acetic acid moiety. In industrial and medicinal chemistry procurement, it is primarily sourced as a privileged scaffold for synthesizing highly selective kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics. The presence of both the reactive carboxylic acid handle and the 2-imino group provides dual sites for orthogonal functionalization, enabling the straightforward synthesis of complex hybrid molecules via amidation or Knoevenagel condensation. Its specific electronic profile offers a stable, non-promiscuous alternative to traditional sulfur-heavy heterocycles, making it a highly desirable precursor for advanced drug discovery programs and specialized material synthesis[1].

Research Fit

2‑Imino‑4‑oxothiazolidine core with C5‑acetic acid handle for heterocycle library synthesis

Reported kinase inhibition and cell‑model screening contexts; supports CDK2, GSK‑3β, EGFR research programs

Compatible with catalyst‑free, room‑temperature regioselective protocols for derivative preparation

Substituting (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid with closely related analogs, such as rhodanine-3-acetic acid (the 2-thioxo analog) or 2,4-thiazolidinedione (TZD) derivatives, fundamentally alters both process chemistry and downstream biological performance. Rhodanine derivatives are notorious for their pan-assay interference (PAINS) liabilities, as the highly reactive exocyclic sulfur often leads to non-specific protein alkylation, metabolic instability, and false positives in high-throughput screening. Conversely, the TZD core lacks the hydrogen-bond donor capacity of the 2-imino group, which is critical for anchoring the molecule in the hinge regions of target kinases. Furthermore, omitting the C5-acetic acid moiety strips the scaffold of its primary derivatization handle, preventing the late-stage amidation required to build highly selective, multi-target hybrid candidates [1].

Substitution Risk

Precursor Suitability and PAINS Liability Avoidance

Rhodanine (2-thioxo-4-thiazolidinone) scaffolds are frequently flagged in drug discovery due to the reactive thiocarbonyl group, which contributes to promiscuous binding and metabolic degradation. Replacing the 2-thioxo headgroup with the 2-imino group found in (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid significantly improves the metabolic profile. Comparative studies on kinase inhibitors demonstrate that while rhodanine-based hits often suffer from rapid clearance and off-target toxicity, the pseudothiohydantoin core maintains target affinity (e.g., PIM1 IC50 ~70 nM) while eliminating the reactive sulfur, thereby rescuing the scaffold from PAINS-related attrition [1].

| Evidence Dimension | Metabolic stability and PAINS liability |

| Target Compound Data | Pseudothiohydantoin core (2-imino) maintains target affinity (e.g., PIM1 IC50 ~70 nM) without reactive sulfur liabilities |

| Comparator Or Baseline | Rhodanine core (2-thioxo) exhibits PAINS liabilities and metabolic instability despite similar baseline affinity (IC50 ~16 nM) |

| Quantified Difference | Elimination of reactive thiocarbonyl-driven promiscuity and toxicity while retaining functional kinase inhibition |

| Conditions | High-throughput screening and metabolic profiling of kinase inhibitors |

Procuring the 2-imino scaffold instead of the 2-thioxo analog prevents costly late-stage attrition of synthesized candidates due to assay interference and metabolic instability, ensuring high precursor suitability for drug discovery pipelines.

Enhanced Binding Affinity in EGFR-Targeted Lead Generation

The C5-acetic acid moiety of this compound serves as a critical linker for generating potent anticancer hybrids. Recent studies validating (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid as a privileged core demonstrated that its tryptamine-substituted amides achieve exceptional binding affinities to the EGFR crystal structure. Specifically, the optimized derivative yielded minimum/maximum binding affinities of -9.4 to -8.0 kcal/mol, significantly outperforming the native ligand's affinity of -7.71 kcal/mol. This structural optimization also resulted in a high selectivity index of 4.73 and a 76% inhibition of IL-6 secretion, metrics that are unattainable with unsubstituted thiazolidinone cores [1].

| Evidence Dimension | EGFR binding affinity (in silico/in vitro validation) |

| Target Compound Data | Tryptamine-hybridized derivative (Compound 5) binding affinity: -9.4 to -8.0 kcal/mol |

| Comparator Or Baseline | Native EGFR ligand binding affinity: -7.71 kcal/mol |

| Quantified Difference | Up to 1.69 kcal/mol stronger binding affinity with a high selectivity index of 4.73 |

| Conditions | Energetically stable complex formation with EGFR crystal structure |

The specific combination of the 2-imino core and the C5-acetic acid handle provides an optimal synthetic precursor for generating highly selective, potent kinase inhibitors that outperform baseline standards.

Structural Requirement for Selective Exonuclease Inhibition

The exact heteroatom composition of the thiazolidinone ring dictates the selectivity profile in DNA repair enzyme inhibition. When evaluating inhibitors of the Mre11 nuclease, the pseudothiohydantoin core (2-imino) was found to be strictly required for the selective inhibition of Mre11 exonuclease activity. In direct contrast, N-alkyl-rhodanine (2-thioxo) derivatives shifted the selectivity profile towards endonuclease inhibition. The distinct hydrogen-bonding network enabled by the 2-imino group is the primary driver of this divergent enzyme targeting [1].

| Evidence Dimension | Mre11 nuclease inhibition selectivity |

| Target Compound Data | Pseudothiohydantoin core strictly inhibits Mre11 exonuclease activity |

| Comparator Or Baseline | N-alkyl-rhodanine (2-thioxo) core shifts selectivity toward Mre11 endonuclease inhibition |

| Quantified Difference | Complete divergence in catalytic target selectivity based solely on the C2 heteroatom (imino vs thioxo) |

| Conditions | Mre11 catalytic domain inhibition assays at 37°C |

Buyers developing targeted DNA repair inhibitors must procure the exact 2-imino compound to ensure exonuclease selectivity, as thioxo analogs will incorrectly target endonuclease activity.

Synthesis of EGFR-Targeted Anticancer Agents

The compound is the optimal starting material for generating tryptamine- or triazole-hybridized thiazolidinones, leveraging the C5-acetic acid for amidation to produce highly selective EGFR inhibitors with strong pro-apoptotic properties[1].

Development of PIM Kinase Inhibitors

As a stable, non-PAINS alternative to rhodanine, this scaffold is ideal for synthesizing PIM-1/PIM-2 kinase inhibitors, utilizing the 2-imino group to form critical hydrogen bonds in the enzyme's hinge region without the metabolic liabilities of a thioxo group[2].

Selective DNA Repair Enzyme Probes

The distinct electronic properties of the pseudothiohydantoin core make it the required precursor for synthesizing selective Mre11 exonuclease inhibitors used in oncology research, where rhodanine analogs would incorrectly target endonuclease activity [3].

Application Fit Matrix

References

- [1] Szostek, T., et al. (2025). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry.

- [2] Casement, R., et al. (2017). Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. Bioorganic & Medicinal Chemistry.

- [3] Moiani, D., et al. (2017). Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities. Structure, 25(5), 784-793.

XLogP3

Other CAS

Explore Compound Types